Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt

Vue d'ensemble

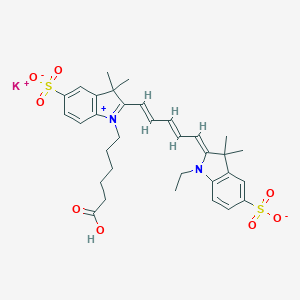

Description

Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate is a complex organic compound It is characterized by its unique structure, which includes multiple functional groups such as carboxyl, sulfonate, and indolium moieties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds.

Substitution: The sulfonate and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Chemical Formula : C33H39KN2O8S2

- Molecular Weight : 694.9 g/mol

- Solubility : Water-soluble

- Appearance : Dark blue solid

- Stability : Light-sensitive; should be stored under inert conditions at -20°C

Biological Applications

Cyanine 5 Monofunctional Hexanoic Acid Dye is primarily employed for its ability to selectively label thiol-containing biomolecules, such as proteins and peptides. This property is pivotal for various imaging and labeling techniques.

Protein Labeling

Cy5 is extensively used in protein labeling for fluorescence microscopy and flow cytometry. The dye's ability to form stable conjugates with proteins allows researchers to visualize and track protein interactions in live cells. For example, studies have shown that Cy5 can effectively label antibodies without compromising their binding affinity or functional properties .

Nucleic Acid Probes

Cy5 is also utilized in the development of nucleic acid probes for techniques such as real-time PCR and microarray analysis. It has been demonstrated that the fluorescence intensity of Cy5-labeled oligonucleotides is significantly influenced by the sequence of adjacent nucleotides, which can be harnessed to optimize probe design for specific applications .

Case Study 1: Fluorescence Microscopy

In a study focused on cellular imaging, researchers used Cy5 to label a specific protein involved in cellular signaling pathways. The labeled protein was tracked in live cells, demonstrating the dye's effectiveness in visualizing dynamic biological processes. The results indicated that Cy5-labeled proteins maintained their functionality while providing clear fluorescence signals under appropriate excitation wavelengths .

Case Study 2: Real-Time PCR Applications

A comparative analysis was conducted using Cy5-labeled primers in real-time PCR assays. The study found that the incorporation of Cy5 significantly improved the sensitivity and specificity of detection compared to traditional methods. This enhancement was attributed to the dye's high extinction coefficient and quantum yield, which facilitated better signal detection during amplification cycles .

Data Table: Comparison of Fluorescent Dyes

| Property | Cyanine 5 (Cy5) | Other Common Dyes (e.g., FITC) |

|---|---|---|

| Solubility | Water-soluble | Water-soluble |

| Emission Wavelength | ~670 nm | ~520 nm |

| Extinction Coefficient | High | Moderate |

| Quantum Yield | High | Moderate |

| Thiol Reactivity | Yes | No |

Recent Advances and Future Directions

The versatility of Cyanine 5 Monofunctional Hexanoic Acid Dye continues to expand with ongoing research into its applications in bioorthogonal labeling techniques. Recent studies have explored its potential for use in light-harvesting devices and quantum computing applications by leveraging its excitonic coupling properties within DNA structures .

Moreover, advancements in synthetic methodologies are enabling the development of new derivatives with tailored properties for specific research needs, enhancing the utility of Cy5 in complex biological systems.

Mécanisme D'action

The mechanism by which Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate exerts its effects depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups may allow it to form specific interactions, leading to changes in biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

- Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

Uniqueness

The uniqueness of Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound for research and industrial use.

Activité Biologique

Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt (also known as Cy5) is a thiol-reactive, water-soluble fluorescent dye widely used in biological research. This compound has garnered attention for its unique properties that facilitate various applications, including molecular imaging, drug delivery, and targeting specific cellular structures. This article explores the biological activity of Cy5, focusing on its mechanisms of action, cellular interactions, and relevant research findings.

- Chemical Formula : C33H39KN2O8S2

- Molecular Weight : 694.9 g/mol

- CAS Number : 449175-58-0

- Solubility : Water-soluble

- Color : Dark blue solid

- Melting Point : >300°C

Cy5 is characterized by its strong fluorescence properties, with excitation and emission maxima at approximately 649 nm and 670 nm, respectively. Its structure allows it to bind covalently to thiol groups in proteins and oligonucleotides, making it an effective labeling agent for various biological molecules .

1. Mitochondrial Targeting

Cy5 has been shown to effectively target mitochondria within cells. Studies indicate that Cy5-labeled oligonucleotides accumulate at the mitochondrial membrane due to the high mitochondrial membrane potential. This accumulation is facilitated by the dye's lipophilicity and structural characteristics . The specificity of this targeting was demonstrated when the uncoupler dinitrophenol diminished the accumulation of Cy5-labeled oligonucleotides at the mitochondria .

2. Drug Delivery Systems

Research has illustrated the potential of Cy5 in drug delivery systems. For instance, when conjugated with cytotoxic agents, Cy5 significantly enhances the uptake and efficacy of these agents in cancer cells. The dye acts as both a targeting vector and a fluorescent marker, allowing for real-time tracking of drug localization within cells . The covalent conjugation of Cy5 to therapeutic agents results in improved pharmacokinetics and biological activity compared to non-conjugated forms .

Study on Cellular Uptake

In a study examining the intracellular uptake of Cy5-labeled nanocapsules containing oligonucleotides, researchers observed that these constructs were readily internalized by cells. After incubation with Cy5-labeled nanocapsules, fluorescence microscopy revealed significant accumulation within endosomes and subsequent release into mitochondria . This study highlights the potential of Cy5 as a tool for delivering genetic material specifically to mitochondrial sites.

Mitochondrial Membrane Potential Studies

Another investigation focused on the role of mitochondrial membrane potential in the localization of cyanine dyes. Using confocal microscopy, researchers demonstrated that the presence of depolarizing agents affected the distribution pattern of Cy5 within cells. The study concluded that maintaining mitochondrial membrane potential is crucial for effective targeting by Cy5-based constructs .

Comparative Analysis

The following table summarizes key findings related to the biological activity of Cyanine 5 compared to other cyanine dyes:

| Property/Activity | Cyanine 3 (Cy3) | Cyanine 5 (Cy5) | Notes |

|---|---|---|---|

| Excitation Max (nm) | 550 | 649 | Higher excitation wavelength for Cy5 |

| Emission Max (nm) | 570 | 670 | Stronger emission intensity for Cy5 |

| Mitochondrial Targeting | Moderate | High | Superior accumulation at mitochondria |

| Cytotoxicity (EC50) | 26 μM | 4 μM (when conjugated) | Enhanced cytotoxicity when conjugated |

| Cellular Uptake Efficiency | Moderate | High | More efficient uptake observed with Cy5 |

Propriétés

IUPAC Name |

potassium;(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O8S2.K/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHLSXTWJSEINP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39KN2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747392 | |

| Record name | Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449175-58-0 | |

| Record name | Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.